molecular formula C8H9NO3 B1600861 3-Methoxy-6-methylpyridine-2-carboxylic acid CAS No. 95109-37-8

3-Methoxy-6-methylpyridine-2-carboxylic acid

Cat. No. B1600861
CAS RN: 95109-37-8
M. Wt: 167.16 g/mol
InChI Key: YXPKQDCZXAWFNN-UHFFFAOYSA-N
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Description

3-Methoxy-6-methylpyridine-2-carboxylic acid (3-MMP-2-COOH) is an organic compound that is commonly used in the synthesis of various compounds. It is a versatile reagent that can be used for a variety of purposes in the laboratory. This compound has several interesting properties that make it an attractive choice for research and experimentation.

Scientific Research Applications

Synthesis and Chemical Properties

Practical Preparation of Key Intermediates : Research by Horikawa et al. (2001) outlines a practical synthetic route for the preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, a key intermediate in the synthesis of various pyridine derivatives, showcasing the compound's role in facilitating complex chemical syntheses Horikawa, Hirokawa, & Kato, 2001.

Catalytic Activity and Complex Formation : Drabina et al. (2010) discuss the synthesis of optically pure 6-(1,3-oxazolin-2-yl)pyridine-2-carboxylates from 6-methoxycarbonylpyridine-2-carboxylic acid, highlighting their ability to form stable Cu(II) complexes and their application as catalysts in addition reactions Drabina, Funk, Růžička, Hanusek, & Sedlák, 2010.

Medical and Biological Applications

Development of Antagonists for Clinical Use : Hutchinson et al. (2003) identified a compound derived from pyridine-2-carboxylic acid as a potent antagonist of the alpha(v)beta(3) receptor, with potential applications in the prevention and treatment of osteoporosis. This work underscores the compound's significance in drug discovery and development Hutchinson, Halczenko, Brashear, Breslin, Coleman, Dưỡng, Fernández-Metzler, Gentile, Fisher, Hartman, Huff, Kimmel, Leu, Meissner, Merkle, Nagy, Pennypacker, Perkins, Prueksaritanont, Rodan, Varga, Wesolowski, Zartman, Rodan, & Duggan, 2003.

Luminescence and Coordination Chemistry

Lanthanide-Organic Frameworks : Liu et al. (2009) reported the synthesis of lanthanide-organic coordination polymeric networks using 1-hydro-6-oxopyridine-3-carboxylate and oxalate ligands, demonstrating the compound's utility in constructing materials with potential applications in magnetic and optical devices Liu, Xiong, Zhang, Du, & Zhu, 2009.

properties

IUPAC Name

3-methoxy-6-methylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-3-4-6(12-2)7(9-5)8(10)11/h3-4H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXPKQDCZXAWFNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00538196
Record name 3-Methoxy-6-methylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00538196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-6-methylpyridine-2-carboxylic acid

CAS RN

95109-37-8
Record name 3-Methoxy-6-methylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00538196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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